Piperazine, 1-[(4-chlorophenyl)sulfonyl]-4-(1-methyl-1H-benzimidazol-2-yl)- (9CI)
Description
Piperazine, 1-[(4-chlorophenyl)sulfonyl]-4-(1-methyl-1H-benzimidazol-2-yl)- (9CI) is a complex organic compound that features a benzimidazole core linked to a piperazine ring, which is further substituted with a 4-chlorophenylsulfonyl group
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O2S/c1-21-17-5-3-2-4-16(17)20-18(21)22-10-12-23(13-11-22)26(24,25)15-8-6-14(19)7-9-15/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBRVWQZEPNZDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-[(4-chlorophenyl)sulfonyl]-4-(1-methyl-1H-benzimidazol-2-yl)- (9CI) typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and bases like triethylamine to facilitate the sulfonylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-[(4-chlorophenyl)sulfonyl]-4-(1-methyl-1H-benzimidazol-2-yl)- (9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzimidazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of benzimidazole derivatives containing piperazine moieties as effective anticancer agents. These compounds have demonstrated significant cytotoxic activity against various cancer cell lines, including breast (MDA-MB 231) and glioblastoma (U87 MG) cells. The mechanism of action is believed to involve interference with tubulin polymerization, akin to the action of colchicine, which disrupts cancer cell mitosis .
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxicity of piperazine-benzimidazole derivatives, compounds were tested across a concentration range of 0.5–60 μM. The results indicated that specific modifications to the benzimidazole structure enhanced antineoplastic activity, suggesting that strategic structural alterations could optimize therapeutic efficacy .
Anthelmintic Properties
Piperazine has a long history of use as an anthelmintic agent. The compound's derivatives have shown effectiveness against various parasitic infections, including ascariasis and enterobiasis. The structural characteristics of piperazine allow it to interact with neurotransmitter systems in parasites, leading to paralysis and subsequent expulsion from the host .
Antibacterial and Enzyme Inhibition
The antibacterial activity of piperazine derivatives has been documented extensively. Compounds containing the sulfonyl group exhibit notable inhibition against bacterial strains and enzymes such as acetylcholinesterase and urease. These properties make them candidates for developing new antibacterial therapies .
Case Study: Synthesis and Activity Testing
A synthesized compound featuring the piperazine structure was evaluated for its antibacterial properties against several strains. The results showed promising activity levels, supporting further exploration into piperazine-based antibiotics .
Neuropharmacological Applications
The piperazine framework is also associated with neuropharmacological effects. Compounds derived from piperazine have been studied for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems . For instance, some derivatives are being researched for their efficacy in anxiety and depression treatments.
Summary of Applications
| Application Area | Description |
|---|---|
| Anticancer Activity | Cytotoxic effects against various cancer cell lines through tubulin disruption. |
| Anthelmintic Properties | Effective against parasitic infections via neurotransmitter interaction. |
| Antibacterial Activity | Inhibition of bacterial growth and enzyme activity; potential for new antibiotics. |
| Neuropharmacological Effects | Modulation of neurotransmitters for treating neurological disorders. |
Mechanism of Action
The mechanism of action of Piperazine, 1-[(4-chlorophenyl)sulfonyl]-4-(1-methyl-1H-benzimidazol-2-yl)- (9CI) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A related compound with a similar piperazine structure, used as an antihistamine.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another compound with a piperazine moiety, studied for its antibacterial activity.
Uniqueness
Piperazine, 1-[(4-chlorophenyl)sulfonyl]-4-(1-methyl-1H-benzimidazol-2-yl)- (9CI) is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Biological Activity
Piperazine derivatives have garnered considerable attention in medicinal chemistry due to their diverse biological activities, particularly in cancer therapy and antimicrobial applications. The compound Piperazine, 1-[(4-chlorophenyl)sulfonyl]-4-(1-methyl-1H-benzimidazol-2-yl)- (9CI) is a notable example, exhibiting significant potential as an anticancer agent and enzyme inhibitor. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C15H16ClN3O2S
- CAS Number : 604741-59-5
The presence of a piperazine ring combined with a benzimidazole moiety enhances its pharmacological profile, contributing to its biological efficacy.
Anticancer Activity
Research indicates that piperazine derivatives, including the target compound, demonstrate significant cytotoxic effects against various cancer cell lines. A study evaluated the cytotoxicity of several piperazine derivatives on liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancer cell lines. The findings are summarized in Table 1.
| Cell Line | Compound Concentration (µM) | Inhibition (%) |
|---|---|---|
| HUH7 | 10 | 70 |
| MCF7 | 10 | 65 |
| HCT-116 | 10 | 75 |
The results indicate that the compound exhibits a dose-dependent inhibition of cell growth, with notable efficacy against HCT-116 cells.
The mechanism through which piperazine derivatives exert their anticancer effects includes:
- Inhibition of Microtubule Synthesis : This disrupts mitotic spindle formation, leading to apoptosis.
- Cell Cycle Arrest : Compounds have been shown to inhibit cell cycle progression at various phases.
- Angiogenesis Inhibition : By blocking angiogenic pathways, these compounds prevent tumor growth and metastasis .
Antimicrobial Activity
In addition to anticancer properties, piperazine derivatives also display antimicrobial activity. A study assessed the antibacterial effects of synthesized piperazine compounds against various bacterial strains. The results are presented in Table 2.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Salmonella typhi | 15 | 32 |
| Staphylococcus aureus | 20 | 16 |
| Escherichia coli | 12 | 64 |
These findings suggest that the compound exhibits moderate to strong antibacterial activity, particularly against Gram-positive bacteria.
Enzyme Inhibition
Piperazine derivatives have also been investigated for their enzyme inhibitory properties. Specifically, they have shown effective inhibition of:
- Acetylcholinesterase (AChE) : Important for neurodegenerative disease treatment.
- Urease : Relevant in treating urinary tract infections.
The IC50 values for selected compounds are detailed in Table 3.
| Compound | IC50 (µM) |
|---|---|
| Compound A | 2.14 |
| Compound B | 0.63 |
Case Studies
- Cytotoxicity Study : A study published in Cancer Cell demonstrated that piperazine derivatives induced apoptosis in various cancer cell lines through mitochondrial pathways .
- Antimicrobial Evaluation : Another research effort highlighted the effectiveness of piperazine sulfonamides against resistant bacterial strains, showcasing their potential as therapeutic agents .
- Enzyme Inhibition Research : Studies have indicated that certain piperazine compounds can effectively inhibit urease activity, which is critical for managing conditions like peptic ulcers .
Q & A
Q. What are the recommended synthetic routes for this piperazine derivative, and what reaction conditions optimize yield?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A general approach involves:
- Step 1: Reacting 1-(4-chlorophenyl)sulfonylpiperazine with 1-methyl-1H-benzimidazole-2-carboxylic acid (or its activated ester) in the presence of a coupling agent like EDCI/HOBt.
- Step 2: Optimizing solvent choice (e.g., DCM or DMF) and temperature (room temperature to 60°C) to improve coupling efficiency.
- Step 3: Purification via flash chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or crystallization (e.g., Et2O) to isolate the product.
Yields can be enhanced by using stoichiometric ratios of reagents (1:1.2 molar ratio of piperazine to benzimidazole derivative) and anhydrous conditions to minimize hydrolysis .
Q. What safety precautions are necessary when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions.
- Hazard Mitigation: The sulfonyl group may cause skin/eye irritation (Category 2 hazard). In case of exposure, rinse skin with water for 15 minutes and seek medical attention .
- Storage: Store in a cool, dry place (<25°C) in airtight containers to prevent moisture absorption or degradation .
Q. How is the compound characterized post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR in CDCl₃ or DMSO-d₆ to confirm proton environments and connectivity. For example, aromatic protons in the benzimidazole ring typically appear at δ 7.2–8.5 ppm .
- Elemental Analysis: Verify %C, %H, %N against theoretical values (e.g., C: 58.2%, H: 4.8%, N: 12.1%) to confirm purity .
- High-Resolution Mass Spectrometry (HR-MS): Compare observed [M+H]⁺ with calculated molecular weight (e.g., 414.08 g/mol) .
Advanced Research Questions
Q. How can reaction parameters be adjusted to mitigate byproduct formation?
Methodological Answer:
- Byproduct Identification: Use LC-MS to detect impurities (e.g., unreacted starting materials or hydrolysis products).
- Optimization Strategies:
- Temperature Control: Lower reaction temperatures (0–25°C) reduce side reactions like sulfonate ester formation.
- Catalyst Screening: Test coupling agents (e.g., DCC vs. EDCI) to improve selectivity.
- Protecting Groups: Temporarily protect the benzimidazole nitrogen with Boc groups to prevent unwanted alkylation .
Contradictory data exists on solvent effects; DMF may increase yield but also hydrolysis risk compared to DCM .
Q. What pharmacological targets are plausible based on structural analogs?
Methodological Answer:
- Receptor Profiling: The benzimidazole moiety suggests kinase inhibition potential. Screen against tyrosine kinases (e.g., EGFR, VEGFR) using in vitro kinase assays .
- Neuropharmacology: Piperazine derivatives often target serotonin (5-HT) receptors. Radioligand binding assays (e.g., 5-HT₂A/2C) can assess affinity .
- Computational Docking: Perform molecular docking with AutoDock Vina to predict interactions with targets like PARP-1 (common for benzimidazole derivatives) .
Q. What strategies ensure batch consistency and impurity profiling?
Methodological Answer:
- Reference Standards: Use certified standards (e.g., 1-Acetyl-4-(4-hydroxyphenyl)piperazine) to calibrate HPLC/UV detectors for quantifying residual solvents or starting materials .
- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (UV), and acidic/basic conditions to identify degradation products. Monitor via UPLC-MS .
- Regulatory Compliance: Follow ICH Q3A guidelines for reporting impurities ≥0.1% and qualify genotoxic impurities (e.g., chlorinated byproducts) using Ames tests .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
